5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound with the CAS number 31130-15-1. While the specific details of its synthesis are not widely available in scientific literature, studies have reported its characterization using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ]. These techniques provide information about the compound's structure, functional groups, and molecular weight, which are crucial for its identification and further research.
Several studies have investigated the potential biological activities of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol. One study suggests that it may exhibit anti-tuberculosis activity, although further research is needed to confirm this finding and elucidate the underlying mechanism of action []. Additionally, some studies have explored its potential as an anti-inflammatory agent, but the specific mechanisms and efficacy remain unclear and require further investigation.
The current research on 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol is limited, and further studies are necessary to fully understand its potential applications. More comprehensive investigations are needed to:
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol is a chemical compound characterized by its unique oxadiazole ring structure, which is notable for its potential applications in various fields, including medicinal chemistry and materials science. The molecular formula of this compound is C₉H₈N₂OS, with a molecular weight of approximately 192.24 g/mol. The compound features a thiol functional group (-SH) at the 2-position of the oxadiazole ring, which contributes to its reactivity and biological properties .
Additionally, it has been studied for its corrosion inhibition properties in acidic environments, where it demonstrates mixed-type inhibition behavior .
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol exhibits promising biological activities. Research indicates that it has potential anti-inflammatory and anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines and may also possess antimicrobial activity . The presence of the oxadiazole moiety is often associated with enhanced biological activity due to its electron-withdrawing nature, which can stabilize reactive intermediates.
Several synthesis methods have been developed for 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol:
The applications of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol span several fields:
Interaction studies have shown that 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol can form complexes with various metal ions. These complexes may exhibit enhanced biological activities compared to the free ligand. For instance, studies on gold(I) complexes derived from oxadiazole derivatives indicate potential applications in anticancer therapies .
Several compounds share structural similarities with 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol. Below is a comparison highlighting their uniqueness:
The uniqueness of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol lies in its specific substitution pattern and the resulting biological activities that differentiate it from other oxadiazole derivatives.